Sodium acetate-d3

Overview

Description

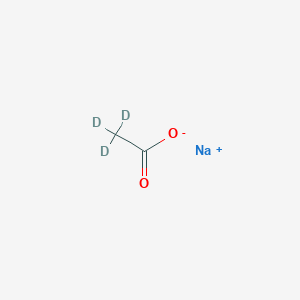

Sodium acetate-d3 (CD₃COONa) is the deuterated isotopologue of sodium acetate, where the three hydrogen atoms in the methyl group (CH₃) are replaced with deuterium (D). This substitution significantly alters its physical and chemical properties, making it indispensable in spectroscopic and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium acetate-d3 is typically synthesized by reacting deuterated acetic acid (CD3COOH) with sodium carbonate (Na2CO3). The reaction produces sodium hydrogen di(2H3)acetate and carbon dioxide (CO2) as a byproduct . The reaction can be represented as:

CD3COOH+Na2CO3→CD3COONa+CO2+H2O

Industrial Production Methods

In an industrial setting, the production of sodium hydrogen di(2H3)acetate follows a similar route but on a larger scale. The process involves the careful control of reaction conditions such as temperature and pressure to ensure high yield and purity. The deuterated acetic acid is typically obtained through the exchange of hydrogen atoms with deuterium in the presence of a catalyst.

Chemical Reactions Analysis

Esterification Reactions

Sodium acetate-d3 reacts with alkyl halides to form deuterated esters. For example, with bromoethane:

Characteristics :

-

Product: Ethyl acetate-d3 (CD₃COOCH₂CH₃)

-

Reaction conditions: Room temperature, polar aprotic solvents .

Decarboxylation Under Pyrolysis

Heating this compound with a strong base (e.g., NaOH) induces decarboxylation, yielding deuterated methane:

Catalysts :

Role in Polymer Chemistry

This compound is a precursor for synthesizing deuterated polymers. For example, in the production of poly(vinyl acetate-d3):

-

Deuterated vinyl acetate synthesis :

-

Emulsion polymerization :

Deuterated vinyl acetate undergoes radical polymerization to form poly(vinyl acetate-d3), used in NMR studies of polymer dynamics .

Solvent Isotope Effects on Reactivity

Raman spectroscopy reveals solvent-dependent vibrational modes of CD₃COO⁻ in H₂O vs. D₂O:

| Solvent | Key Vibrational Modes (cm⁻¹) | Notes |

|---|---|---|

| H₂O | ν(COO⁻) at 1415, δ(CD₃) at 945 | Enhanced H-bonding with water |

| D₂O | ν(COO⁻) at 1402, δ(CD₃) at 932 | Frequency shifts due to D₂O’s lower polarizability |

These solvent effects influence reaction kinetics and equilibrium in deuterated environments .

Stability and Hazard Profile

Scientific Research Applications

Metabolic Pathway Tracing

Sodium acetate-d3 is extensively used to trace metabolic pathways involving acetate in biological systems. By utilizing the deuterated form, researchers can monitor the incorporation of acetate into various biomolecules, providing insights into metabolic processes.

- Case Study : In a study investigating lipid metabolism, this compound was administered to animal models to trace the incorporation of acetate into fatty acids. The results highlighted the role of acetate in lipid synthesis and its potential implications for metabolic disorders.

NMR Spectroscopy

The compound serves as an essential standard in NMR spectroscopy due to its isotopic labeling. This allows for detailed analysis of molecular structures and dynamics.

-

Data Table: NMR Spectroscopic Applications

Application Area Use of this compound Structural Analysis Determining molecular conformations Reaction Mechanisms Studying kinetics and pathways Interaction Studies Analyzing ligand-receptor interactions

Mass Spectrometry

In mass spectrometry, this compound functions as an internal standard for quantifying metabolites and other compounds. Its unique mass signature enables precise measurement in complex biological samples.

- Case Study : A pharmacokinetic study utilized this compound to quantify drug metabolites in human plasma. The deuterated compound improved accuracy in measuring metabolic rates compared to non-labeled standards.

Medical Research

The compound is also employed in medical research to investigate the metabolism of acetate in humans, offering insights into conditions such as diabetes and obesity.

-

Data Table: Medical Research Applications

Condition Application of this compound Obesity Understanding energy metabolism Diabetes Tracing glucose-acetate interactions Cancer Investigating tumor metabolism

Industrial Applications

This compound finds applications beyond academia, particularly in industrial settings where tracing chemical processes is crucial.

- Chemical Manufacturing : It is used to optimize production processes by monitoring reaction pathways.

- Material Science : The compound aids in the development of new materials through detailed analysis of chemical interactions.

Mechanism of Action

The mechanism of action of sodium hydrogen di(2H3)acetate primarily involves its role as a deuterated compound. In NMR spectroscopy, the presence of deuterium provides a distinct signal that helps in the detailed analysis of molecular structures. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways of acetate in biological systems .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : CD₃COONa (C₂D₃NaO₂) .

- Molecular Weight: 84.05 g/mol (vs. 82.03 g/mol for non-deuterated sodium acetate) .

- Isotopic Purity : ≥98% D (typical commercial grade) .

- Applications : NMR spectroscopy, protein folding studies, vibrational spectroscopy, and isotopic labeling in metabolic tracing .

Comparison with Non-Deuterated Sodium Acetate

Physical and Chemical Properties

Key Differences :

- Deuterium Isotope Effects : The C–D bond in this compound reduces vibrational frequencies, as observed in Raman and infrared spectra .

- Solvent Interactions : Deuterium substitution alters ion-pair formation dynamics in aqueous solutions, affecting solvent structure in heavy water (D₂O) .

Comparison with Other Deuterated Sodium Salts

Unique Advantages of this compound :

- Broader pH buffering range compared to sodium phosphate-d salts.

- Compatibility with acetic acid-d4 for preparing deuterated buffer systems (e.g., pD 6.0) .

Comparison with Deuterated Acetic Acid (Acetic Acid-d4)

Synergistic Use :

- Combined in deuterated acetate buffers to study pH-dependent reactions (e.g., hydrolysis of phosphoramidates) .

Research Findings Highlighting Deuterium Effects

Vibrational Spectroscopy

- C–D Band Shifts: Raman studies show that this compound exhibits a 800 cm⁻¹ red shift in C–D stretching compared to C–H in non-deuterated acetate .

- Solvent Isotope Effects : Heavy water (D₂O) enhances ion-pair formation in NaCD₃CO₂ solutions, altering terahertz-region spectral features .

Metabolic Tracing

- In Vivo ¹³C/²H Studies : this compound labels acetyl-CoA in TCA cycle metabolites, enabling precise tracking of autotrophic pathways in bacteria .

Hyperpolarization

- D-DNP Applications : this compound enhances signal intensity in dissolution dynamic nuclear polarization (D-DNP), critical for real-time metabolic imaging .

Biological Activity

Sodium acetate-d3, a stable isotope-labeled form of sodium acetate, has garnered attention in various biological and biochemical studies due to its unique properties and applications. This article provides a detailed overview of the biological activity associated with this compound, highlighting its effects on cellular metabolism, potential therapeutic uses, and relevant research findings.

This compound (chemical formula: C₂H₃D₃O₂Na) is the sodium salt of acetic acid, where three hydrogen atoms in the acetate group are replaced by deuterium isotopes. This modification allows for tracing studies in metabolic pathways and contributes to its utility in research involving isotopic labeling.

Biological Activity

1. Metabolic Effects on Cell Cultures

Recent studies have demonstrated that sodium acetate can significantly influence the productivity of cell cultures, particularly in human embryonic kidney cells (HEK293). The addition of sodium acetate to these cultures has been shown to enhance the production of heterologous proteins, such as ECD-Her1, which is relevant for prostate cancer vaccine development. The optimal concentration of sodium acetate was found to be between 4-8 mM, where increased protein yield was observed alongside a decrease in the medium's carrying capacity .

Table 1: Impact of Sodium Acetate on HEK293 Cell Productivity

| Sodium Acetate Concentration (mM) | Protein Yield (mg/L) | Cell Density (x10^6 cells/mL) |

|---|---|---|

| 0 | 50 | 2.5 |

| 4 | 70 | 3.0 |

| 6 | 90 | 3.5 |

| 8 | 110 | 4.0 |

2. Mechanisms of Action

The mechanisms by which sodium acetate enhances cellular productivity involve alterations in metabolic flux. Metabolic flux analysis (MFA) has indicated that sodium acetate influences both the extracellular acidification rate and oxygen consumption rate in HEK293 cells, suggesting a shift towards more efficient metabolic pathways when sodium acetate is present . This effect may be attributed to the role of acetate as a substrate for energy production and biosynthesis.

3. Antimicrobial and Antiproliferative Activities

Sodium acetate has also been investigated for its antimicrobial properties. Studies have indicated that it exhibits antimicrobial activity against various pathogens, potentially making it useful in food preservation and medical applications . Additionally, its antiproliferative effects on cancer cell lines, such as Caco-2 cells, have been documented, suggesting a potential role in cancer therapy .

Case Studies

Case Study 1: Sodium Acetate in Cancer Research

In a study focusing on colorectal cancer, sodium acetate was administered to Caco-2 cell lines to assess its effects on cell proliferation and apoptosis. Results indicated that sodium acetate could inhibit cell growth while promoting apoptotic pathways, providing insight into its potential as an adjunct therapy in cancer treatment .

Case Study 2: Metabolic Tracing with this compound

A study utilizing this compound for metabolic tracing demonstrated its efficacy in tracking metabolic pathways in vivo. By labeling glucose metabolism with deuterated sodium acetate, researchers could elucidate the role of acetyl-CoA in various metabolic processes, including lipid synthesis and energy production .

Q & A

Q. Basic: What are the key physicochemical properties of Sodium acetate-d³ relevant to deuterium labeling studies?

Answer: Sodium acetate-d³ (C₂D₃NaO₂) has a molecular weight of 84.05 g/mol, a melting point >300°C (dec.), and solubility in water and methanol (slight). Its deuterated structure minimizes proton interference in techniques like NMR, while isotopic purity (>99% D) ensures reproducibility in labeling experiments. Key applications include metabolic tracing and structural studies requiring deuterium substitution .

Q. Advanced: How does deuteration affect the eutectic behavior of Sodium acetate-d³ in urea-water mixtures?

Answer: Deuteration alters phase transitions and supercooling dynamics. Differential Scanning Calorimetry (DSC) reveals extensive supercooling (to <-40°C) and cold crystallization exotherms (-5–15°C) in deuterated SAT-urea mixtures. Neutron diffraction (via EPSR modeling) shows isotopic contrast impacts sodium coordination, with acetate-d³ dominating the first coordination shell. Such H/D-dependent effects require controlled cooling rates and isotopic consistency to avoid kinetic trapping .

Q. Advanced: What considerations are essential when using Sodium acetate-d³ in NMR spectroscopy for protein structural studies?

Answer:

- Buffer preparation: Use 20 mM sodium acetate-d³ in D₂O (pH 5.5–7.4) to suppress solvent proton signals. Include internal standards (e.g., DSS) for chemical shift referencing .

- Refolding studies: Dilute denatured proteins (e.g., interleukin-1β) in acetate-d³ buffer (0.6–0.8 M Gdn-HCl) to monitor real-time folding via 2D ¹H-¹⁵N HSQC spectra .

- Paramagnetic removal: Pre-treat samples with EDTA to eliminate metal-induced line broadening .

Q. Basic: What safety precautions are necessary when handling Sodium acetate-d³?

Answer: Avoid skin/eye contact (SDS S24/25). Store at room temperature in airtight containers to prevent hygroscopic degradation. Use PPE (gloves, lab coat) and conduct isotopic waste disposal per institutional guidelines .

Q. Advanced: How can Sodium acetate-d³ enhance signal detection in dynamic nuclear polarization (DNP) experiments?

Answer: In dissolution DNP, prepare 1.5 M sodium acetate-d³ in D₂O:glycerol-d⁸ (1:4:5 ratio) with 50 mM TEMPOL as a polarizing agent. Deuteration extends hyperpolarized ¹³C signal lifetimes by reducing proton-mediated relaxation, enabling real-time tracking of acetate metabolism in vivo .

Q. Advanced: What methodologies ensure high-purity synthesis of deuterated derivatives using Sodium acetate-d³?

Answer:

- Ion exchange: React choline-d⁹ chloride with sodium acetate-d³ in methanol/ethanol (1:1) to precipitate NaCl. Filter and add acetone to remove residual salts .

- Isotopic validation: Use ¹H/¹³C NMR (400–600 MHz) to confirm deuterium incorporation at methyl groups (e.g., absence of CH₃ signals at ~1.8 ppm) .

Categorization:

- Basic FAQs: 1, 4 (foundational properties and safety).

- Advanced FAQs: 2, 3, 5, 6 (experimental design, isotopic effects, advanced applications).

Properties

IUPAC Name |

sodium;2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192490 | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39230-37-0 | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen di[2H3]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.